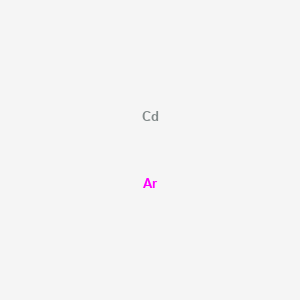
Argon;cadmium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Argon;cadmium is a compound that combines the noble gas argon with the transition metal cadmium. Argon, with the atomic number 18, is a colorless, odorless, and inert gas that makes up about 0.93% of the Earth’s atmosphere . Cadmium, with the atomic number 48, is a soft, bluish-white metal known for its toxicity and use in various industrial applications
准备方法
Synthetic Routes and Reaction Conditions: The preparation of argon;cadmium involves the reaction of cadmium with argon under specific conditions. One common method is the use of a high-temperature furnace where cadmium is heated in the presence of argon gas. The reaction typically occurs at temperatures above 300°C, resulting in the formation of cadmium argon compounds .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as atomic absorption spectrometry (AAS) and graphite furnace atomic absorption spectrometry (GFAAS). These methods allow for precise control over the reaction conditions and the purity of the final product .
化学反应分析
Types of Reactions: Argon;cadmium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium reacts with oxygen to form cadmium oxide (CdO) at elevated temperatures . It also reacts with halogens such as chlorine and bromine to form cadmium halides (CdCl₂ and CdBr₂) .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, halogens (chlorine, bromine, iodine), and acids such as hydrochloric acid and hydrobromic acid. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound include cadmium oxide (CdO), cadmium chloride (CdCl₂), cadmium bromide (CdBr₂), and cadmium iodide (CdI₂). These compounds have various applications in different fields, including electronics, pigments, and coatings .
科学研究应用
Chemistry: In chemistry, argon;cadmium is used as a reagent in various analytical techniques, including atomic absorption spectrometry (AAS) and graphite furnace atomic absorption spectrometry (GFAAS). These techniques are used to analyze the presence of cadmium in different samples, such as environmental and biological samples .
Biology: In biology, this compound is studied for its effects on living organisms, particularly its toxicity and impact on cellular processes. Research has shown that cadmium can interfere with various biological pathways, leading to adverse health effects .
Medicine: In medicine, this compound is used in certain diagnostic and therapeutic applications. For example, cadmium-based compounds are used in imaging techniques to detect and monitor diseases .
Industry: In industry, this compound is used in the production of pigments, coatings, and batteries. Cadmium pigments are known for their bright colors and stability, making them suitable for use in paints and plastics . Cadmium-based batteries, such as nickel-cadmium batteries, are widely used in various electronic devices .
作用机制
The mechanism of action of argon;cadmium involves its interaction with various molecular targets and pathways. Cadmium can bind to proteins and enzymes, disrupting their normal function and leading to cellular damage . It can also generate reactive oxygen species (ROS), causing oxidative stress and further damaging cellular components .
相似化合物的比较
Similar Compounds: Similar compounds to argon;cadmium include other cadmium-based compounds such as cadmium sulfide (CdS), cadmium carbonate (CdCO₃), and cadmium oxide (CdO). These compounds share some chemical properties with this compound but differ in their specific applications and reactivity .
Uniqueness: this compound is unique due to the presence of argon, a noble gas, in its structure. This combination imparts specific properties to the compound, such as increased stability and inertness, making it suitable for certain specialized applications .
属性
CAS 编号 |
72052-62-1 |
|---|---|
分子式 |
ArCd |
分子量 |
152.3 g/mol |
IUPAC 名称 |
argon;cadmium |
InChI |
InChI=1S/Ar.Cd |
InChI 键 |
INEQCDHMAVUAJJ-UHFFFAOYSA-N |
规范 SMILES |
[Ar].[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


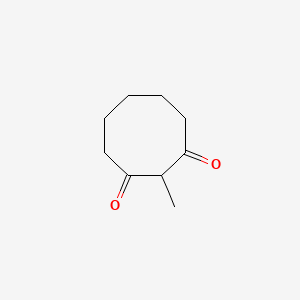
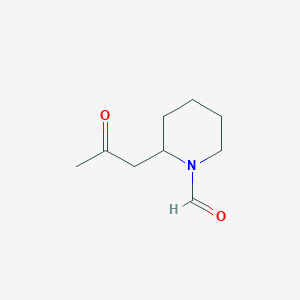
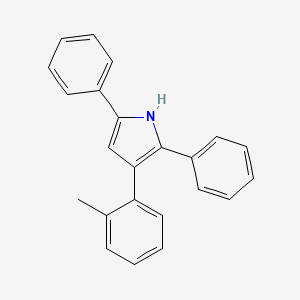
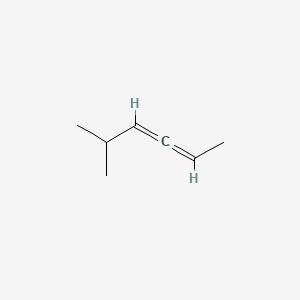
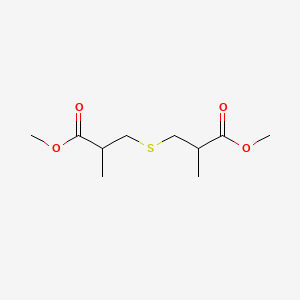
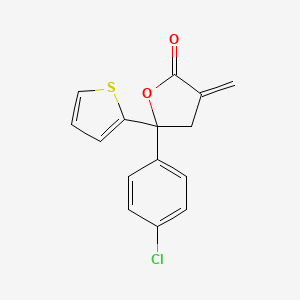
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)
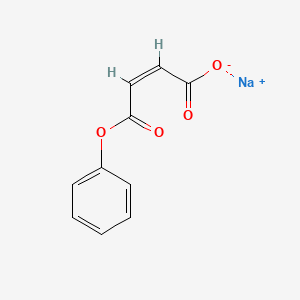
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
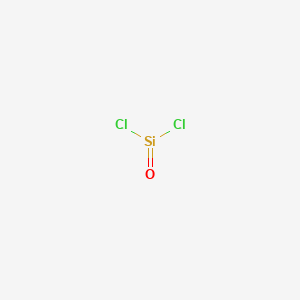
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)

